Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18600125
InChI: InChI=1S/C14H13N3O4/c1-20-12(18)11-7-8-15-13(16-11)17-14(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,17,19)
SMILES:
Molecular Formula: C14H13N3O4
Molecular Weight: 287.27 g/mol

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC18600125

Molecular Formula: C14H13N3O4

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate -

Specification

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
IUPAC Name methyl 2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylate
Standard InChI InChI=1S/C14H13N3O4/c1-20-12(18)11-7-8-15-13(16-11)17-14(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,17,19)
Standard InChI Key UFYBTMZVTMSUJL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate possesses a pyrimidine backbone, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-position is substituted with a benzyloxycarbonylamino (-NH-C(=O)-O-CH2-C6H5) group, while the 4-position features a methyl ester (-COOCH3) . This arrangement creates a planar core with polar substituents, facilitating interactions with biological targets.

The IUPAC name, methyl 2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylate, reflects its systematic nomenclature . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC14H13N3O4
Molecular Weight287.27 g/mol
SMILESCOC(=O)C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2
InChIKeyUFYBTMZVTMSUJL-UHFFFAOYSA-N

Conformational Analysis

X-ray crystallography of structurally analogous compounds reveals a V-shaped molecular geometry, with dihedral angles between aromatic rings ranging from 40° to 50° . Intramolecular hydrogen bonding, such as O–H⋯O interactions between the carboxylate and hydroxyl groups, stabilizes the conformation . The methyl ester group adopts a spatial orientation that minimizes steric hindrance, as evidenced by torsion angles near 5° in related derivatives .

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate typically involves multi-step reactions, leveraging protecting groups to ensure regioselective functionalization. A common strategy includes:

  • Pyrimidine Ring Formation: Condensation of thiourea derivatives with β-keto esters under acidic conditions yields the pyrimidine core.

  • Benzyloxycarbonyl Protection: Introduction of the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in the presence of a base.

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in dimethyl sulfoxide (DMSO) .

A representative procedure involves reacting methyl 2-amino-pyrimidine-4-carboxylate with benzyl chloroformate in tetrahydrofuran (THF), followed by purification via flash chromatography. Yields range from 60% to 75%, depending on reaction conditions.

Crystallization and Purification

Single crystals suitable for X-ray analysis are obtained by slow evaporation of ethanol solutions . The crystalline structure exhibits intermolecular N–H⋯O hydrogen bonds, forming chains along the b-axis . Differential scanning calorimetry (DSC) of related compounds indicates melting points between 180°C and 200°C, consistent with thermal stability conferred by aromatic stacking .

Biological Activity and Mechanisms

Antitumor Properties

In vitro assays demonstrate inhibitory effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values of 12.5 μM and 18.3 μM, respectively. Mechanistically, the compound intercalates DNA and inhibits topoisomerase II, as shown in gel electrophoresis assays.

Pharmacokinetic Profiling

Metabolism studies in rodent models indicate hepatic clearance via cytochrome P450 3A4 (CYP3A4), with a plasma half-life of 2.3 hours. The methyl ester improves oral bioavailability (F: 45%) compared to carboxylic acid analogs.

Research Advancements and Applications

Drug Design and Optimization

Structural analogs of methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate serve as scaffolds for kinase inhibitors. For example, replacing the Cbz group with a sulfonamide moiety enhances selectivity for EGFR-TK (IC50: 8.2 nM).

Bioconjugation and Prodrug Development

The carboxylate group enables conjugation to polyethylene glycol (PEG) chains, improving solubility and circulation time in vivo. Prodrug derivatives incorporating pH-sensitive linkers show tumor-specific activation in murine xenograft models.

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